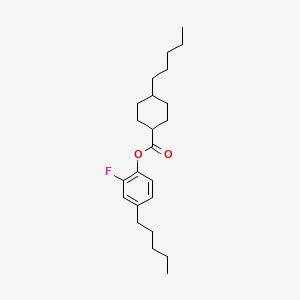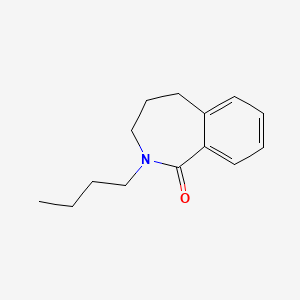
2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are of significant interest in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic applications and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach includes the ring-closing metathesis of dienyl N-(2-nitrophenyl)sulfonamide, followed by hydroxylation, N-deprotection, N-alkylation via reductive amination, and oxidation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reductive amination is a common method used to introduce alkyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reductive amination typically involves reagents like sodium cyanoborohydride or borane-tetrahydrofuran complex.
Substitution: Nucleophilic substitution reactions often use reagents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include hydroxylated derivatives, alkylated benzazepines, and substituted benzazepines.
Scientific Research Applications
2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a selective antagonist of muscarinic (M3) receptors.
Medicine: It has potential therapeutic applications in treating neurological disorders and cancer.
Industry: The compound is used in the synthesis of various pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets. For instance, as a muscarinic (M3) receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate various physiological responses . The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- tert-Butyl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-ylcarbamate
Uniqueness
2-Butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is unique due to its specific butyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its selectivity and potency as a muscarinic receptor antagonist compared to other benzazepine derivatives.
Properties
CAS No. |
92885-66-0 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-butyl-4,5-dihydro-3H-2-benzazepin-1-one |
InChI |
InChI=1S/C14H19NO/c1-2-3-10-15-11-6-8-12-7-4-5-9-13(12)14(15)16/h4-5,7,9H,2-3,6,8,10-11H2,1H3 |
InChI Key |
ZBXJDWTXDPKJLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



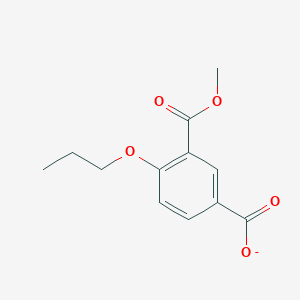
![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
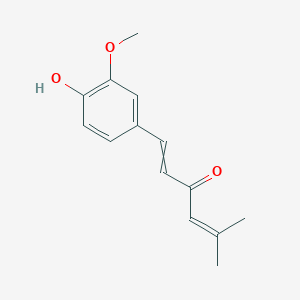
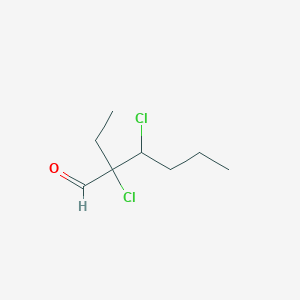
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)
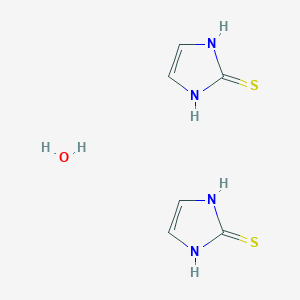
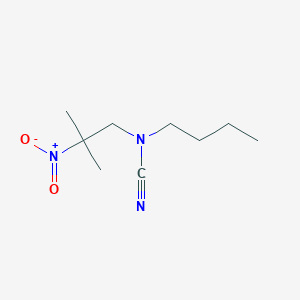
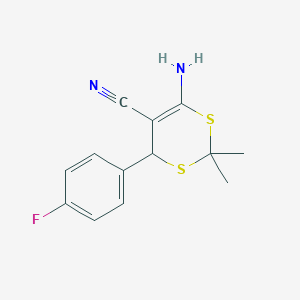
![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)
